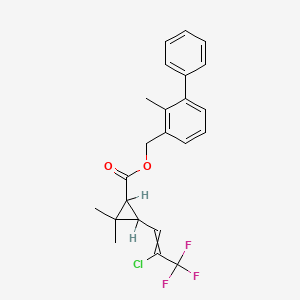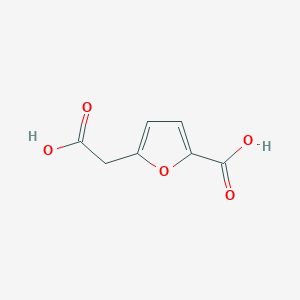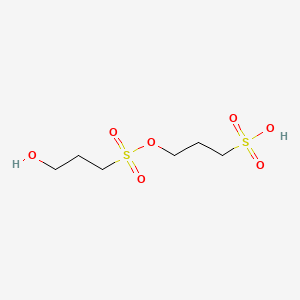
BIFENTHRIN
Descripción general
Descripción
BIFENTHRIN is a widely used insecticide known for its broad-spectrum efficacy against various pests. The active ingredient in this compound is this compound, a synthetic pyrethroid that targets the nervous systems of insects. This compound is effective against a range of pests, including ants, termites, cockroaches, spiders, bed bugs, fleas, ticks, and mosquitoes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bifenthrin, the active ingredient in this compound, is synthesized through a multi-step chemical process. The synthesis involves the reaction of 2-methylbiphenyl with 3-phenoxybenzyl alcohol to form the intermediate compound. This intermediate is then reacted with 2,2-dimethylcyclopropanecarboxylic acid chloride in the presence of a base to yield this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using high-purity reagents and controlled reaction conditions. The process is optimized for high yield and purity, ensuring the final product meets stringent quality standards. The production process includes steps such as distillation, crystallization, and purification to isolate and refine this compound .
Análisis De Reacciones Químicas
Types of Reactions: Bifenthrin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Hydrolysis: In the presence of water, this compound can hydrolyze to form different degradation products.
Photodegradation: Exposure to sunlight can cause this compound to break down into simpler compounds
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.
Photodegradation: Ultraviolet light is a common condition for photodegradation reactions
Major Products Formed:
Oxidation: Various oxidized metabolites.
Hydrolysis: Degradation products such as alcohols and acids.
Photodegradation: Simpler organic compounds
Aplicaciones Científicas De Investigación
BIFENTHRIN has numerous applications in scientific research, including:
Chemistry: Used as a model compound to study the behavior of pyrethroids in various chemical reactions.
Biology: Employed in studies on insect physiology and the effects of insecticides on non-target organisms.
Medicine: Investigated for its potential effects on human health and its role in managing vector-borne diseases.
Industry: Widely used in agriculture, horticulture, and pest control to protect crops and structures from pest infestations
Mecanismo De Acción
Bifenthrin, the active ingredient in this compound, exerts its effects by targeting the voltage-gated sodium channels in the nervous systems of insects. It binds to these channels and prolongs their opening, causing continuous nerve impulses. This leads to paralysis and eventual death of the insect. This compound is highly effective due to its ability to bind transiently to the sodium channels, resulting in continuous firing of axons without affecting the resting potential .
Comparación Con Compuestos Similares
Permethrin: Another synthetic pyrethroid with similar insecticidal properties.
Cyfluthrin: Known for its fast-acting insecticidal effects.
Zeta-Cypermethrin: Often combined with bifenthrin for enhanced efficacy
Uniqueness of this compound: this compound is unique due to its long-lasting residual control and broad-spectrum efficacy. It is effective against a wide range of pests and can be used in various settings, including residential, commercial, and agricultural environments. The addition of this compound in this compound formulations provides superior control compared to other pyrethroids .
Propiedades
Fórmula molecular |
C23H22ClF3O2 |
|---|---|
Peso molecular |
422.9 g/mol |
Nombre IUPAC |
(2-methyl-3-phenylphenyl)methyl 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C23H22ClF3O2/c1-14-16(10-7-11-17(14)15-8-5-4-6-9-15)13-29-21(28)20-18(22(20,2)3)12-19(24)23(25,26)27/h4-12,18,20H,13H2,1-3H3 |
Clave InChI |
OMFRMAHOUUJSGP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)C3C(C3(C)C)C=C(C(F)(F)F)Cl |
SMILES canónico |
CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)C3C(C3(C)C)C=C(C(F)(F)F)Cl |
Color/Form |
Light brown viscous oil Viscous liquid; crystalline or waxy solid Off-white to pale tan waxy solid |
Densidad |
Density: 1.2 g/cu m at 125 °C |
Punto de inflamación |
165 °C (329 °F) - closed cup 165 °C (Tag open cup); 151 °C (Pensky Martens closed cup) 329 °F (closed cup) |
melting_point |
69 °C 156.2 °F |
Descripción física |
Bifenthrin is an off-white to pale tan waxy solid with a very faint slightly sweet odor. Used as a broad spectrum insecticide. Light brown liquid; [Merck Index] Light brown viscous liquid or off-white to pale tan solid; [HSDB] Off-white to tan solid with a mild sweet odor; [CAMEO] White powder; [MSDSonline] Off-white to pale tan waxy solid with a very faint slightly sweet odor. |
Solubilidad |
In water, <1.0 ug/L /<1.0X10-3 mg/L/ at 20 °C Solubility in water: <0.1 ppb Soluble in methylene chloride, chloroform, acetone, ether, toluene; slightly soluble in heptane, methanol |
Presión de vapor |
0.00000018 [mmHg] 1.78X10-3 mPa at 20 °C /1.335X10-8 mm Hg/ 1.335x10-8 mmHg |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-Benzyl-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B8749857.png)
![8-(4,4-Dimethylcyclohexyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B8749865.png)


![Ethyl 2-[(4-ethoxyphenyl)amino]-4-oxo-1,4-dihydropyrimidine-5-carboxylate](/img/structure/B8749886.png)








![2-(3-Bromophenyl)-1-[4-(2-hydroxyethyl)-1-piperazinyl]-ethanone](/img/structure/B8749942.png)
